molecular formula C17H16N2O4S B8503358 methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate

methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8503358
M. Wt: 344.4 g/mol
InChI Key: XHTACRSKMHYVHF-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a solution of 2-amino-5-methyl-4-[3-(methyloxy)phenyl]-3-thiophene carbonitrile (Description 3) (2.80 g, 11.46 mmol) in toluene (75 mL) was added dimethyl malonate (1.31 mL, 11.46 mmol) and SnCl4 (2.68 mL, 22.92 mmol). The reaction mixture was then refluxed under nitrogen for ca. 2 h. The reaction mixture was then cooled to RT and concentrated in vacuo. The residue was partitioned between water and ethyl acetate (ca. 150 mL each) and the organic layer separated and washed with water (ca. 100 mL). The combined aqueous layer was re-extracted with ethyl acetate (ca. 100 mL). All organic layers were combined and passed through a phase separator and the mixture concentrated in vacuo. The residue was purified by normal phase chromatography, eluting with a gradient of 0-60% ethyl acetate in DCM followed by 0-20% MeOH in DCM, to afford the title compound (1.62 g). LCMS (A) m/z: 343 [M−1]−, Rt 1.18 min (acidic).
Name
2-amino-5-methyl-4-[3-(methyloxy)phenyl]-3-thiophene carbonitrile
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
2.68 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:17])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=2)[C:6]=1[C:7]#[N:8].[C:18](OC)(=[O:24])[CH2:19][C:20]([O:22][CH3:23])=[O:21].Cl[Sn](Cl)(Cl)Cl>C1(C)C=CC=CC=1>[NH2:8][C:7]1[C:6]2[C:5]([C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=3)=[C:4]([CH3:17])[S:3][C:2]=2[NH:1][C:18](=[O:24])[C:19]=1[C:20]([O:22][CH3:23])=[O:21]

Inputs

Step One
Name
2-amino-5-methyl-4-[3-(methyloxy)phenyl]-3-thiophene carbonitrile
Quantity
2.8 g
Type
reactant
Smiles
NC=1SC(=C(C1C#N)C1=CC(=CC=C1)OC)C
Name
Quantity
1.31 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
SnCl4
Quantity
2.68 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed under nitrogen for ca. 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate (ca. 150 mL each)
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with water (ca. 100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layer was re-extracted with ethyl acetate (ca. 100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by normal phase chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-60% ethyl acetate in DCM

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(NC(C1C(=O)OC)=O)SC(=C2C2=CC(=CC=C2)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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